(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with a unique structure that includes a benzylidene group, a mercapto group, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the benzylidene group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Functionalized benzylidene derivatives.
Scientific Research Applications
(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-benzylidene-2-mercapto-3-methyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-benzylidene-2-mercapto-3-ethyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-pyrazol-4-one
Uniqueness
(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12N2OS |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-11H,(H,17,20)/b14-11+ |
InChI Key |
LXYCJVYXNAZNFO-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.